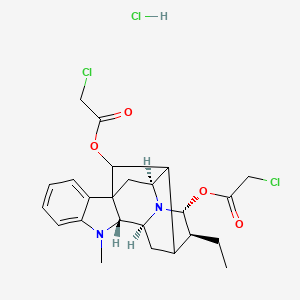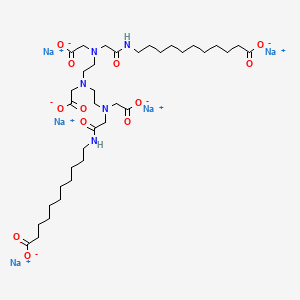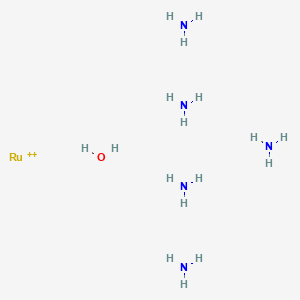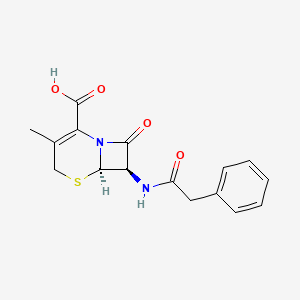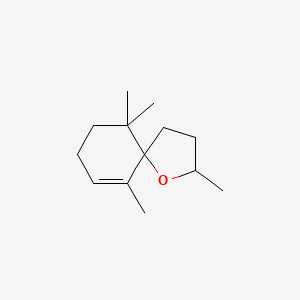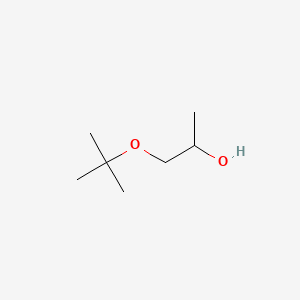
Toluene-3,4-dithiol
Vue d'ensemble
Description
Synthesis Analysis
Toluene-3,4-dithiol (H2tdt) has been synthesized through reactions with Group 5B chlorides (MCl3 where M = As, Sb, or Bi) under varying stoichiometry. This process leads to the formation of several types of complexes, showcasing the versatility of toluene-3,4-dithiol in forming different metal-ligand geometries and highlighting its reactivity and utility in synthesizing coordination compounds (Kisenyi et al., 1985).
Molecular Structure Analysis
The molecular structures of toluene-3,4-dithiol complexes have been elucidated through X-ray crystallography, revealing diverse coordination geometries around the central metal atoms. For example, the structure of [AsCl(tdt)] indicates a tetrahedral geometry with full stereochemical participation of the lone pair of electrons associated with AsIII, while [PPh4][Sb(tdt)3] shows a slightly distorted octahedral geometry around SbV after oxidation (Kisenyi et al., 1985). These studies provide insight into the structural flexibility of toluene-3,4-dithiol complexes and their electron distribution.
Chemical Reactions and Properties
Toluene-3,4-dithiol reacts with metal chlorides to form complexes that exhibit interesting redox behavior, as observed in the synthesis of complexes such as [AsCl(tdt)], where ligand (SH) protons are removed as HCl, leading to various oxidation states of the central metal atom. The synthesis of these complexes underlines the redox-active nature of toluene-3,4-dithiol when coordinated to metal ions, contributing to its utility in creating materials with variable electronic properties (Kisenyi et al., 1985).
Physical Properties Analysis
The physical properties of toluene-3,4-dithiol complexes, such as solubility, melting points, and thermal stability, have been characterized, revealing their potential for applications in various fields. The thermal stability of these complexes, for instance, suggests their suitability for use in materials that require high-temperature processing or operation (Chauhan et al., 2015).
Chemical Properties Analysis
The chemical properties of toluene-3,4-dithiol complexes, including their reactivity with various ligands and their redox behavior, are crucial for understanding their potential applications. Studies have shown that these complexes can undergo further reactions, leading to the formation of new compounds with varied properties, highlighting the chemical versatility of toluene-3,4-dithiol as a ligand (Chauhan et al., 2015).
Applications De Recherche Scientifique
1. Synthesis of Complex Metal Derivatives
Toluene-3,4-dithiol (TDT) is involved in synthesizing various metal derivatives. For example, toluene-3,4-dithiolatoantimony(III) complexes with different ligands have been synthesized, exhibiting nano-range particle sizes and potential antimicrobial activities (Chauhan et al., 2015). Similarly, new complexes of TDT with In(III), Re(III), Re(V), Pd(II), and Rh(III) have been prepared and characterized, demonstrating its versatility in forming solid complexes with various metal ions (Al-Wassil et al., 2001).
2. Structural and Spectroscopic Characterization
TDT is used in the structural investigation of arsenic complexes. For instance, toluene-3,4-dithiolatoarsenic(III) compounds have been synthesized and analyzed using spectroscopy and X-ray diffraction, revealing distorted trigonal-bipyramidal geometry in these complexes (Maheshwari et al., 2014).
3. Applications in Analytical Chemistry
Toluene-3,4-dithiol plays a significant role in analytical chemistry, particularly in the detection of certain elements. For instance, it has been used in the rapid determination of molybdenum in geochemical samples, demonstrating its utility in routine geochemical testing (Marshall, 1964). Additionally, it is employed in a method for determining molybdenum in plant materials, showcasing its application in agricultural and environmental studies (Ssekaalo, 1971).
4. Polymerization Catalysis
Toluene-3,4-dithiol is also significant in the field of polymer chemistry. A copper complex of TDT has been found to catalyze the oxidative polymerization of 2,6-dimethylphenol, showing higher activity than other known catalysts (Kaneko, 1977).
5. Role in Coordination Chemistry
TDT is crucial in the synthesis of coordination compounds. For example, trimethylindium reacts with TDT in ether to yield methylindium toluene-3,4-dithiolate, forming polymers in the solid state and demonstrating the compound's ability to form complex structures with metals (Berniaz & Tuck, 1972).
Safety And Hazards
Toluene-3,4-dithiol is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
Relevant Papers
Several papers have been published on Toluene-3,4-dithiol. For instance, a paper titled “Selective adsorption of toluene-3,4-dithiol on Si (553)-Au surfaces” discusses the site-specific adsorption of Toluene-3,4-dithiol molecules onto the clean Si (553)-Au surface . Another paper titled “1,2-Benzenedithiol and Toluene-3,4-dithiol Arsenic(III) Complexes” discusses the synthesis, structure, spectroscopic characterization, and toxicological studies of arsenic(III) complexes with Toluene-3,4-dithiol .
Propriétés
IUPAC Name |
4-methylbenzene-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAAGQAEVGMHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060093 | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 31 deg C; [Merck Index] White solid; [MSDSonline] | |
| Record name | Toluene-3,4-dithiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9092 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Toluene-3,4-dithiol | |
CAS RN |
496-74-2 | |
| Record name | Toluene-3,4-dithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene-3,4-dithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOLUENE-3,4-DITHIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-3,4-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLUENE-3,4-DITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U89B11P7SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




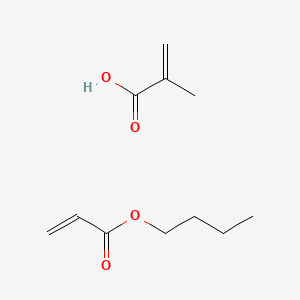


![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)
![(6R,7R)-7-[[2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216387.png)
